

# An In-Depth Technical Guide to 2,6-Di-tert-butylanthracene (C<sub>22</sub>H<sub>26</sub>)

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## Compound of Interest

Compound Name: 2,6-Di-Tert-butylanthracene

Cat. No.: B1602227

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

Welcome to a comprehensive exploration of **2,6-Di-tert-butylanthracene**, a fascinating polycyclic aromatic hydrocarbon with significant potential across multiple scientific disciplines. As a Senior Application Scientist, my goal is to provide you not with a mere compilation of data, but with a cohesive and insightful guide that illuminates the "why" behind the "how." This document is structured to offer a deep dive into the synthesis, properties, and applications of this molecule, grounded in established scientific principles and supported by verifiable data. Whether your interest lies in organic electronics, materials science, or as a foundational scaffold in medicinal chemistry, this guide is designed to be an invaluable resource.

## Molecular Identity and Physicochemical Landscape

**2,6-Di-tert-butylanthracene** is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core functionalized with two bulky tert-butyl groups at the 2 and 6 positions.<sup>[1]</sup> This substitution pattern imparts significant steric hindrance, which in turn influences the molecule's solubility, crystal packing, and electronic properties.

Its fundamental identifiers and key physicochemical properties are summarized below:

Property	Value	Source(s)
Molecular Formula	C <sub>22</sub> H <sub>26</sub>	[2]
Molecular Weight	290.44 g/mol	[1][2]
CAS Number	62375-58-0	[1][2]
IUPAC Name	2,6-di-tert-butylanthracene	[2]
Melting Point	250.2 °C	[1]
Boiling Point	420.417 °C at 760 mmHg	[1]
Density	0.998 g/cm <sup>3</sup>	[1]
Appearance	Not explicitly stated, but likely a crystalline solid	
Solubility	Insoluble in water; soluble in many organic solvents.	General knowledge

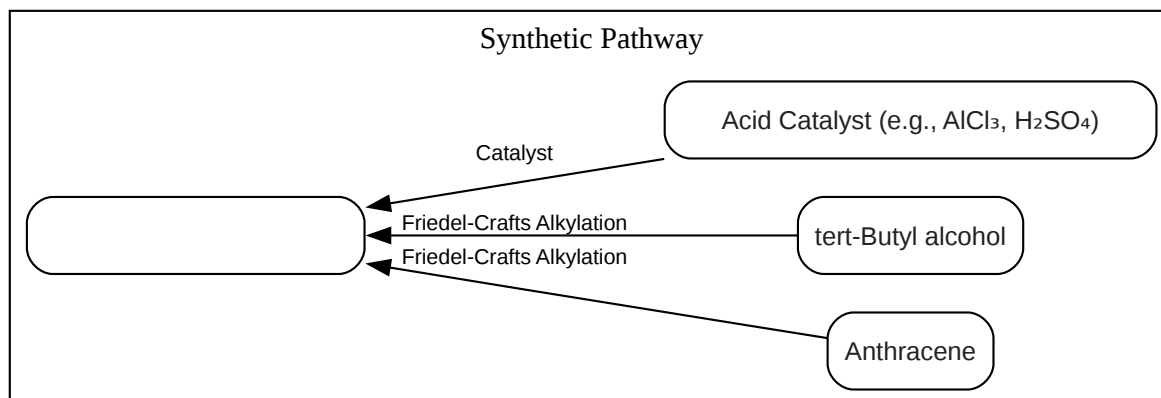
The tert-butyl groups play a crucial role in preventing close  $\pi$ - $\pi$  stacking in the solid state, a phenomenon that can significantly impact charge transport in organic electronic devices. This structural feature is a key consideration in the design of high-mobility organic semiconductors.

## Synthesis and Purification: A Practical Approach

The synthesis of **2,6-Di-tert-butylanthracene** can be approached through several synthetic strategies, with Friedel-Crafts alkylation being a prominent and effective method.

## Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach involves the dialkylation of the anthracene core.



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Caption: Proposed synthesis of **2,6-Di-tert-butylanthracene** via Friedel-Crafts alkylation.

## Detailed Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative procedure based on established Friedel-Crafts chemistry.

Materials:

- Anthracene
- tert-Butyl alcohol
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Hexane
- Ethyl acetate

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anthracene (1 equivalent) and anhydrous dichloromethane.
- **Catalyst Addition:** Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) portion-wise. Stir the resulting suspension for 15 minutes.
- **Alkylation:** Slowly add a solution of tert-butyl alcohol (2.5 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes.
- **Reaction Progression:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO<sub>3</sub> solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification: Achieving High Purity

Purification of the crude product is crucial for obtaining material suitable for advanced applications. A two-step process of column chromatography followed by recrystallization is recommended.

#### Column Chromatography:

- **Stationary Phase:** Silica gel (230-400 mesh)

- Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC.
- Procedure:
  - Prepare a silica gel slurry in hexane and pack a column.
  - Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
  - Load the dried silica with the adsorbed product onto the top of the column.
  - Elute the column with the chosen solvent system, collecting fractions.
  - Monitor the fractions by TLC to identify those containing the desired product.
  - Combine the pure fractions and evaporate the solvent.

#### Recrystallization:

- Solvent System: A mixture of ethyl acetate and ligroin (a non-polar petroleum ether fraction) is reported to be effective.<sup>[1]</sup>
- Procedure:
  - Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.
  - Slowly add hot ligroin until the solution becomes slightly turbid.
  - Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
  - Collect the crystals by vacuum filtration, wash with a small amount of cold ligroin, and dry under vacuum.

## Spectroscopic and Structural Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized **2,6-Di-tert-butylanthracene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core and a singlet for the equivalent protons of the two tert-butyl groups.
- $^{13}\text{C}$  NMR: The carbon NMR will display distinct resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the aromatic carbons of the anthracene skeleton. PubChem indicates the availability of a  $^{13}\text{C}$  NMR spectrum.[3]

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 290.4$ . Fragmentation patterns may include the loss of a methyl group ( $\text{M}-15$ ) or a tert-butyl group ( $\text{M}-57$ ). A GC-MS spectrum is available for reference.[3]

## Optical Spectroscopy: UV-Vis Absorption and Fluorescence

The extended  $\pi$ -system of the anthracene core gives rise to characteristic absorption and emission properties.

- UV-Vis Absorption: Anthracene and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to  $\pi$ - $\pi^*$  transitions. The substitution with tert-butyl groups is expected to cause a slight bathochromic (red) shift compared to unsubstituted anthracene.
- Fluorescence Emission: **2,6-Di-tert-butylanthracene** is expected to be a blue-emitting fluorophore. The bulky tert-butyl groups can enhance the fluorescence quantum yield by reducing intermolecular interactions that lead to non-radiative decay pathways.

## Crystal Structure Analysis

The solid-state packing of **2,6-Di-tert-butylanthracene** is crucial for understanding its charge transport properties. The crystal structure has been determined and is available in the

Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887757.[3] Analysis of this data will reveal the unit cell parameters, space group, and intermolecular interactions, providing insights into the material's potential as an organic semiconductor.

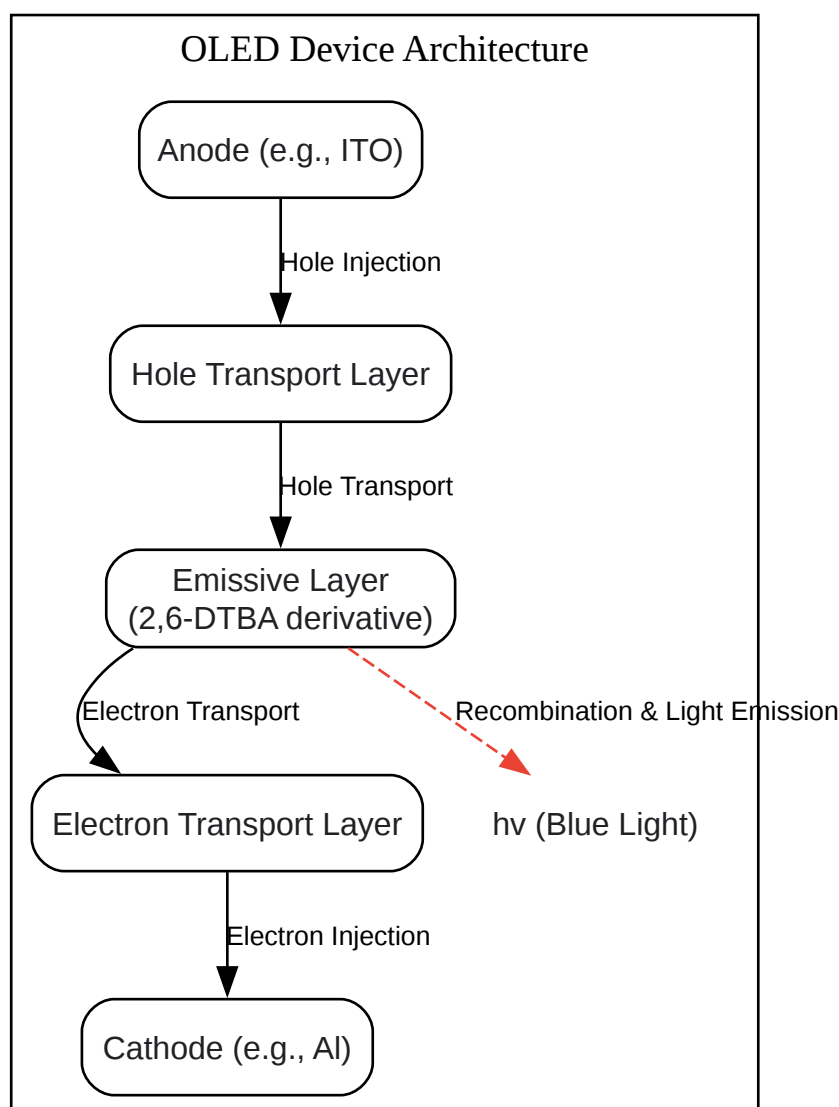
## Applications in Science and Technology

The unique combination of a rigid, planar aromatic core and bulky, solubilizing/sterically hindering groups makes **2,6-Di-tert-butylanthracene** a versatile molecule with applications in several fields.

### Organic Electronics

The high thermal and chemical stability of **2,6-Di-tert-butylanthracene** makes it a promising candidate for use in organic electronic devices.[1]

- Organic Light-Emitting Diodes (OLEDs): The anthracene core is a well-known blue-emitting chromophore. Derivatives of **2,6-Di-tert-butylanthracene** have been successfully incorporated as deep-blue emitters in OLEDs, achieving high external quantum efficiencies. For instance, a non-doped OLED based on a derivative incorporating this moiety exhibited a high external quantum efficiency ( $\eta_{\text{ext}}$ ) of 4.9% for deep-blue emission.[3]



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Caption: Schematic of an OLED incorporating a **2,6-Di-tert-butylanthracene** derivative.

- Organic Field-Effect Transistors (OFETs): The controlled solid-state packing induced by the tert-butyl groups can lead to favorable intermolecular electronic coupling for efficient charge transport. While specific mobility data for the parent **2,6-Di-tert-butylanthracene** is not readily available, the broader class of anthracene derivatives has shown high charge carrier mobilities.

## Fluorescent Probes and Sensors



The inherent fluorescence of the anthracene core can be modulated by the introduction of functional groups, making 2,6-di-tert-butyl-substituted anthracenes potential scaffolds for fluorescent probes. The tert-butyl groups can enhance photostability and solubility in biological media. Donor-acceptor substituted 2,6-anthracene derivatives have been investigated as fluorescent probes with solvatochromic properties.[4]

## Medicinal Chemistry and Drug Development

**2,6-Di-tert-butylanthracene** serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.[5] Its rigid, planar structure can be used as a scaffold to present pharmacophoric groups in a defined spatial orientation for interaction with biological targets.

## Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling **2,6-Di-tert-butylanthracene**. It is intended for research and development purposes only. A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on hazards, handling, and disposal.

## Conclusion

**2,6-Di-tert-butylanthracene** is a molecule of significant interest, bridging the gap between fundamental organic chemistry and applied materials science and medicinal chemistry. Its robust synthesis, intriguing photophysical properties, and structural features that allow for tuning of its solid-state properties make it a valuable platform for further research and development. This guide has aimed to provide a thorough and practical overview to aid researchers in harnessing the full potential of this versatile compound.

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